Dydrogesterone

説明

特性

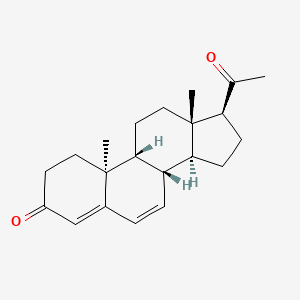

IUPAC Name |

(8S,9R,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16-,17+,18-,19+,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMOKGBVKVMRFX-HQZYFCCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2C=CC4=CC(=O)CC[C@@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022974 | |

| Record name | Dydrogesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dydrogesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in acetone, chloroform (1 in 2), ethanol (1 in 40) and diethyl ether (1 in 200); slightly soluble in fixed oils; sparingly soluble in methanol., 4.86e-03 g/L | |

| Record name | DYDROGESTERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dydrogesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from acetone + hexane, White to off-white...crystalline powder. | |

CAS No. |

152-62-5 | |

| Record name | Dydrogesterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dydrogesterone [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dydrogesterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00378 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dydrogesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dydrogesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dydrogesterone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DYDROGESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90I02KLE8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DYDROGESTERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dydrogesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168-169, 170 °C, 169.5 °C | |

| Record name | Dydrogesterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00378 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DYDROGESTERONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dydrogesterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Dydrogesterone in Endometriosis Research

Executive Summary: Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the presence of endometrial-like tissue outside the uterus, leading to significant pain and infertility.[1][2] Dydrogesterone, a retroprogesterone structurally and pharmacologically similar to endogenous progesterone, is an effective therapeutic agent for endometriosis.[3] Its mechanism of action is multifaceted, extending beyond simple progestogenic effects. As a selective progesterone receptor agonist, this compound induces decidualization and subsequent atrophy of ectopic endometrial lesions, inhibits cell proliferation, modulates the local inflammatory and immune environment, suppresses angiogenesis, and reduces extracellular matrix degradation.[1][3] Notably, at therapeutic dosages, it achieves these effects without inhibiting ovulation, making it a suitable option for patients desiring to conceive. This guide provides an in-depth review of the molecular and cellular mechanisms underpinning this compound's efficacy in endometriosis, supported by quantitative data and detailed experimental protocols from key research studies.

Core Mechanism: Selective Progesterone Receptor Agonism

This compound's primary mechanism of action is its function as a potent and selective progesterone receptor (PR) agonist. Unlike natural progesterone, this compound has high oral bioavailability, allowing for effective systemic administration. Upon binding to PR in ectopic endometrial cells, it initiates a signaling cascade that mimics the luteal phase of the menstrual cycle. This leads to the transformation of proliferative tissue into secretory tissue, a process known as decidualization. Over time, sustained progestogenic stimulation results in the eventual atrophy of these ectopic implants. A key advantage of this compound is its high selectivity for the PR, with relatively lower activity at other steroid receptors, which minimizes side effects. Furthermore, therapeutic doses (e.g., 30 mg daily) effectively manage endometriosis symptoms without suppressing ovulation, a significant benefit for women with endometriosis-associated infertility.

Molecular and Cellular Mechanisms of Action

Research has elucidated several specific pathways through which this compound exerts its therapeutic effects on endometriotic lesions. These include direct actions on cell survival and proliferation, as well as modulation of the lesion microenvironment.

Anti-Proliferative and Pro-Apoptotic Effects

Endometriosis is characterized by the uncontrolled proliferation of ectopic endometrial cells. This compound directly counters this by inhibiting the proliferation of endometrial stromal cells. It also promotes the atrophy of ectopic tissue by inducing apoptosis (programmed cell death), which helps to reduce the size and activity of endometriotic lesions. While the pro-apoptotic pathway is a recognized mechanism, some preclinical models have suggested that the suppression of apoptosis may be independent of progestin treatment, indicating a complex regulatory environment.

Anti-Inflammatory Effects

Inflammation is a key feature of endometriosis, contributing significantly to pain symptoms. This compound exhibits potent anti-inflammatory properties by modulating the production of various inflammatory mediators. Clinical studies have demonstrated that treatment with this compound, particularly when combined with non-steroidal anti-inflammatory drugs (NSAIDs), significantly reduces the levels of key inflammatory markers.

Anti-Angiogenic and Anti-Invasive Effects

The survival and growth of ectopic endometrial implants depend on the formation of new blood vessels (angiogenesis) and invasion into surrounding tissues. This compound actively inhibits these processes. It suppresses the transcription of key angiogenic factors, including Vascular Endothelial Growth Factor A (VEGFA) and Cysteine-rich angiogenic inducer 61 (CYR61). This leads to a reduction in microvessel density within the lesions. Furthermore, this compound inhibits extracellular matrix degradation by reducing the expression of Matrix Metalloproteinases (MMPs) such as MMP-2 and MMP-3, which are crucial for tissue invasion.

Summary of Quantitative Data

Quantitative analysis from clinical and preclinical studies provides concrete evidence for this compound's mechanism of action. The following tables summarize key findings.

Table 1: Effect of this compound on Inflammatory and Immune Markers Data from a clinical study comparing this compound monotherapy with this compound plus mefenamic acid in patients with mild endometriosis.

| Marker | Group | Result | Statistical Significance |

| TNF-α, CRP, IL-6 | This compound + NSAID vs. This compound alone | Significantly lower levels post-treatment | P = 0.00 |

| Complement C3, C4 | This compound + NSAID vs. This compound alone | Significantly lower levels post-treatment | P = 0.00 |

Table 2: Effect of Progestins on Angiogenic Factors and MMPs in a Preclinical Mouse Model Data from a study where human endometrium was transplanted into nude mice and treated with progestins for 28 days.

| Gene Expression | Treatment | Result |

| VEGFA, CYR61 | This compound, Dihydrothis compound | Transcription suppressed |

| MMP-2 | Progesterone, this compound, Dihydrothis compound | Significantly reduced |

| MMP-3 | This compound | Significantly reduced |

Table 3: Clinical Efficacy of this compound in Post-Surgical Endometriosis Patients Data from a retrospective analysis comparing post-laparoscopic surgery outcomes in patients with stage III/IV endometriosis.

| Outcome | This compound Group | GnRH-a Group | Statistical Significance |

| Spontaneous Pregnancy Rate | 44.3% (31/70) | 22.2% (18/81) | P = 0.005 |

| Cumulative Pregnancy Rate (12 mo) | Significantly higher | Lower | P = 0.003 |

Key Experimental Protocols in this compound Research

The understanding of this compound's mechanism of action has been built upon specific preclinical and clinical research models.

Preclinical Mouse Model for Ectopic Lesion Analysis

This model is crucial for studying the direct effects of progestins on the development and molecular characteristics of endometriotic lesions.

-

Protocol:

-

Tissue Collection: Human endometrial tissue is obtained from consenting patients.

-

Transplantation: The tissue is transplanted intraperitoneally into ovariectomized nude mice (immunocompromised to prevent graft rejection).

-

Hormonal Stimulation: Mice are treated to establish the ectopic lesions.

-

Treatment: Mice are administered daily treatments of progesterone, this compound, or its metabolite dihydrothis compound for periods of 7 and 28 days.

-

Lesion Analysis: After the treatment period, the ectopic lesions are excised and analyzed for:

-

Cell Proliferation: Immunohistochemical staining for proliferation markers (e.g., Ki-67).

-

Apoptosis: TUNEL assay or similar methods.

-

Gene Expression: Real-time PCR to quantify mRNA levels of estrogen receptors, progesterone receptors, angiogenic factors (VEGFA, CYR61), and MMPs.

-

Angiogenesis: Immunohistochemical staining to determine microvessel density and the presence of pericytes for vessel stabilization.

-

-

Clinical Trial: Assessment of Inflammatory Markers

This type of study design is used to evaluate the systemic anti-inflammatory effects of this compound in patients.

-

Protocol:

-

Patient Recruitment: A cohort of patients (e.g., n=80) with a diagnosis of mild endometriosis is recruited.

-

Randomization: Patients are randomly assigned to one of two treatment arms:

-

Control Group: this compound monotherapy.

-

Experimental Group: this compound combined with an NSAID (e.g., mefenamic acid).

-

-

Treatment Regimen: Both groups begin treatment on a specific day of the menstrual cycle (e.g., day 5).

-

Data Collection: Blood samples are collected at baseline and after the treatment period.

-

Biomarker Analysis: Serum levels of humoral immune indexes (Complement C3, C4) and inflammatory factors (TNF-α, CRP, IL-6) are measured and compared between the groups.

-

Efficacy and Safety: Clinical efficacy (e.g., pain relief) and the incidence of adverse reactions are also assessed and compared.

-

References

Dydrogesterone's Non-Genomic Signaling: A Technical Guide Beyond the Progesterone Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dydrogesterone, a synthetic retro-progesterone, is widely utilized for its progestogenic effects, traditionally attributed to its interaction with the nuclear progesterone receptor (PR). However, a growing body of evidence reveals that this compound also elicits rapid, non-genomic responses by engaging with alternative signaling pathways independent of classical PR-mediated gene transcription. This technical guide provides an in-depth exploration of these non-genomic signaling cascades, focusing on this compound's interactions with membrane progesterone receptors (mPRs) and progesterone receptor membrane component 1 (PGRMC1). We will delve into the downstream effects on intracellular signaling pathways, including the modulation of ion channels, activation of kinase cascades such as MAPK/ERK and PI3K/Akt, and its immunomodulatory role in shifting the cytokine balance. This document summarizes key quantitative data, provides detailed experimental protocols for investigating these pathways, and presents visual diagrams of the signaling networks to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: Beyond the Classical Receptor

Steroid hormones traditionally exert their effects through genomic pathways, which involve the binding to intracellular receptors that act as ligand-activated transcription factors, leading to changes in gene expression. While this compound is a potent agonist of the nuclear progesterone receptor, it also initiates rapid cellular responses that occur within seconds to minutes, a timeframe inconsistent with genomic mechanisms[1]. These non-genomic actions are often mediated by membrane-associated receptors and can trigger a cascade of intracellular signaling events. Understanding these alternative pathways is crucial for a comprehensive grasp of this compound's pharmacological profile and for the development of novel therapeutic strategies.

Alternative Receptors for this compound

Membrane Progesterone Receptors (mPRs)

Membrane progesterone receptors (mPRs), belonging to the progestin and adipoQ receptor (PAQR) family, are cell surface receptors that bind progesterone and other progestins, mediating rapid, non-genomic signaling[2]. There are several subtypes, including mPRα, mPRβ, and mPRγ. While direct quantitative binding data for this compound to specific mPR subtypes is limited in the available literature, the rapid, non-genomic effects of this compound strongly suggest its interaction with these receptors.

Progesterone Receptor Membrane Component 1 (PGRMC1)

PGRMC1 is a heme-binding protein that has been implicated in a variety of cellular processes, including steroid signaling[3]. Although its exact role as a progesterone receptor is debated, it is known to be part of a multi-protein complex that binds progesterone and other steroids[3]. This compound has been shown to promote the phosphorylation of PGRMC1 at serine 181 (S181), leading to increased proliferation of breast cancer cells. This suggests that PGRMC1 is a key mediator of this compound's non-genomic signaling.

Downstream Signaling Pathways

Modulation of Ion Channels: The Calcium Influx

One of the most well-documented non-genomic effects of this compound is its ability to modulate ion channels, particularly voltage-dependent calcium channels[4]. This compound has been shown to rapidly inhibit high-concentration KCl-induced myometrial contractions at concentrations as low as 10⁻⁷ M, an effect that is not blocked by the PR antagonist RU486. This suggests a direct, non-genomic action on calcium channels, leading to a reduction in intracellular calcium influx and subsequent muscle relaxation.

Activation of Kinase Cascades

3.2.1. MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, is a crucial signaling route for cell proliferation, differentiation, and survival. While direct quantitative data on this compound-induced ERK phosphorylation is scarce, studies on progesterone's non-genomic actions have shown rapid activation of the Src/Ras/MAPK pathway. This activation can lead to the phosphorylation of transcription factors and modulation of gene expression, bridging rapid non-genomic signals to longer-term cellular responses.

3.2.2. PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling cascade involved in cell survival, growth, and proliferation. The major metabolite of this compound, 20α-dihydrothis compound (DHD), has been shown to induce the rapid activation of the ERK1/2 MAP kinase cascade, while this compound itself has neutral effects on this pathway in human endothelial cells. This suggests that the metabolic conversion of this compound is a key step in activating certain non-genomic signaling pathways.

Immunomodulatory Effects: The Th1/Th2 Cytokine Shift

This compound exhibits potent immunomodulatory properties, primarily by inducing a shift in the balance of T-helper (Th) cell cytokines from a pro-inflammatory Th1 profile to an anti-inflammatory Th2 profile. This is characterized by a decrease in the production of Th1 cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), and an increase in the production of Th2 cytokines like interleukin-4 (IL-4) and interleukin-10 (IL-10). This shift is thought to be a key mechanism in promoting maternal immune tolerance during pregnancy.

Quantitative Data

The following tables summarize the available quantitative data on the non-genomic effects of this compound. It is important to note that specific binding affinities (Ki or Kd) for this compound to mPRs and PGRMC1 are not well-documented in publicly available literature.

| Parameter | Receptor/Channel | Cell Type | Value | Reference |

| Inhibition of KCl-induced contraction | Voltage-dependent Calcium Channels | Pregnant rat myometrium | Effective at 10⁻⁷ M | |

| Inhibition of oxytocin-induced contraction | Not specified | Pregnant human myometrium | Effective at 10⁻⁶ M |

| Cytokine | Cell Type | This compound Concentration | Effect | Reference |

| IFN-γ | Peripheral Blood Mononuclear Cells (PBMCs) | Not specified | Significantly decreased | |

| TNF-α | PBMCs | Not specified | Significantly decreased | |

| IL-4 | PBMCs | Not specified | Significantly increased | |

| IL-6 | PBMCs | Not specified | Significantly increased | |

| IL-10 | PBMCs | Not specified | Increased |

Signaling Pathway and Experimental Workflow Diagrams

This compound's Non-Genomic Signaling via Membrane Receptors

Experimental Workflow for Investigating this compound's Effect on MAPK/ERK Phosphorylation

Detailed Experimental Protocols

Radioligand Binding Assay for this compound and Membrane Progesterone Receptors (mPRs)

Objective: To determine the binding affinity (Ki or Kd) of this compound for mPRs expressed in a suitable cell line (e.g., HEK293 cells transfected with mPRα, β, or γ).

Materials:

-

HEK293 cells expressing the mPR of interest

-

Cell culture medium and reagents

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA)

-

Radioligand (e.g., [³H]-Progesterone)

-

Unlabeled this compound

-

Unlabeled progesterone (for determining non-specific binding)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells expressing the mPR of interest to ~80-90% confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a constant concentration of [³H]-Progesterone to each well.

-

Add increasing concentrations of unlabeled this compound to the experimental wells.

-

For determining non-specific binding, add a high concentration of unlabeled progesterone to a set of control wells.

-

Add the membrane preparation to all wells.

-

Incubate the plate at 4°C for a predetermined time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Western Blot Analysis of this compound-Induced MAPK/ERK Phosphorylation

Objective: To quantify the dose-dependent effect of this compound on the phosphorylation of ERK1/2 in a target cell line (e.g., myometrial cells or breast cancer cells).

Materials:

-

Target cell line

-

Cell culture medium and reagents

-

This compound

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment:

-

Seed cells in a multi-well plate and grow to ~70-80% confluency.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 10⁻⁹, 10⁻⁸, 10⁻⁷, 10⁻⁶ M) for a short duration (e.g., 5, 15, 30 minutes).

-

-

Protein Extraction and Quantification:

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane to remove the bound antibodies.

-

Re-probe the membrane with the anti-total-ERK1/2 primary antibody, followed by the secondary antibody and detection, to normalize for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities for both phospho-ERK and total-ERK using densitometry software.

-

Calculate the ratio of phospho-ERK to total-ERK for each sample.

-

Plot the fold change in phosphorylation relative to the untreated control against the this compound concentration.

-

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)

Objective: To measure the effect of this compound on intracellular calcium levels in a target cell line (e.g., myometrial cells).

Materials:

-

Target cell line

-

Glass-bottom dishes or coverslips

-

Fura-2 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

This compound

-

Ionomycin (positive control)

-

Fluorescence microscope with a ratiometric imaging system

Protocol:

-

Cell Plating and Dye Loading:

-

Plate cells on glass-bottom dishes or coverslips and allow them to adhere.

-

Prepare a loading solution of Fura-2 AM and Pluronic F-127 in HBSS.

-

Incubate the cells with the loading solution in the dark at 37°C for 30-60 minutes.

-

Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells.

-

-

Calcium Imaging:

-

Mount the dish/coverslip on the fluorescence microscope stage.

-

Excite the cells alternately with 340 nm and 380 nm light and capture the emission at 510 nm.

-

Record a baseline fluorescence ratio (F340/F380) for a few minutes.

-

Add this compound at the desired concentration and continue recording the fluorescence ratio to observe any changes in [Ca²⁺]i.

-

At the end of the experiment, add ionomycin to obtain the maximum fluorescence ratio (Rmax), followed by a calcium-chelating agent (e.g., EGTA) to obtain the minimum fluorescence ratio (Rmin) for calibration.

-

-

Data Analysis:

-

Calculate the 340/380 nm fluorescence ratio for each time point.

-

Convert the fluorescence ratio to [Ca²⁺]i using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2), where Kd is the dissociation constant of Fura-2 for Ca²⁺.

-

Plot the change in [Ca²⁺]i over time.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

Objective: To quantify the effect of this compound on the production of Th1 (IFN-γ, TNF-α) and Th2 (IL-4, IL-10) cytokines by peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human PBMCs

-

RPMI-1640 medium with 10% FBS

-

Phytohemagglutinin (PHA) or other mitogen

-

This compound

-

ELISA kits for human IFN-γ, TNF-α, IL-4, and IL-10

-

96-well ELISA plates

-

Plate reader

Protocol:

-

PBMC Isolation and Culture:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend the cells in complete RPMI-1640 medium.

-

Plate the cells in a 96-well plate.

-

-

Cell Treatment:

-

Treat the cells with varying concentrations of this compound.

-

Stimulate the cells with a mitogen (e.g., PHA) to induce cytokine production.

-

Include appropriate controls (unstimulated cells, stimulated cells without this compound).

-

Incubate the plate at 37°C in a CO₂ incubator for 24-48 hours.

-

-

Cytokine Measurement:

-

Centrifuge the plate to pellet the cells and collect the culture supernatants.

-

Perform the ELISA for each cytokine according to the manufacturer's instructions. This typically involves:

-

Coating the ELISA plate with a capture antibody.

-

Blocking the plate.

-

Adding the culture supernatants and standards.

-

Adding a biotinylated detection antibody.

-

Adding a streptavidin-HRP conjugate.

-

Adding a substrate solution and stopping the reaction.

-

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Generate a standard curve for each cytokine.

-

Calculate the concentration of each cytokine in the samples based on the standard curve.

-

Compare the cytokine concentrations between the different treatment groups.

-

Conclusion

The non-genomic signaling pathways of this compound represent a rapidly evolving area of research that expands our understanding of its pharmacological actions beyond the classical nuclear progesterone receptor. Its interactions with membrane-bound receptors like mPRs and PGRMC1, and the subsequent modulation of intracellular signaling cascades, including ion channels and kinase pathways, as well as its profound immunomodulatory effects, highlight the complexity of its cellular mechanisms. While further research is needed to fully elucidate the quantitative aspects of these interactions, the information presented in this technical guide provides a solid foundation for researchers and drug development professionals to explore these novel signaling avenues. A deeper understanding of this compound's non-genomic effects will undoubtedly pave the way for the development of more targeted and effective therapeutic interventions.

References

- 1. Non-genomic mechanisms of progesterone action in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of cytokine production by this compound in lymphocytes from women with recurrent miscarriage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Non-genomic effects of progesterone on the signaling function of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Immunomodulatory Effects of Dydrogesterone on T-helper Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dydrogesterone, a synthetic retro-progesterone, exhibits a high affinity for the progesterone receptor and is widely utilized in various gynecological conditions. Beyond its well-established hormonal activities, this compound exerts significant immunomodulatory effects, particularly on the adaptive immune system. A key aspect of this immunomodulation is its influence on the differentiation and function of T-helper (Th) cells, which are pivotal in orchestrating immune responses. This technical guide provides a comprehensive overview of the mechanisms through which this compound modulates Th cell subsets (Th1, Th2, Th17, and Treg), the signaling pathways involved, and detailed experimental protocols for studying these effects.

This compound's Impact on T-helper Cell Cytokine Profiles

This compound plays a crucial role in shifting the balance of T-helper cell responses, a phenomenon particularly critical for the maintenance of pregnancy, which is considered a Th2-dominant state. The primary mechanism of this shift is the modulation of cytokine production by different Th cell subsets.

Downregulation of Pro-inflammatory Th1 and Th17 Cytokines

This compound has been consistently shown to suppress the production of pro-inflammatory cytokines associated with Th1 and Th17 cells. Th1 cells are characterized by the secretion of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which are involved in cell-mediated immunity and can be detrimental in certain contexts, such as pregnancy, by promoting inflammation at the maternal-fetal interface.[1][2][3] Similarly, Th17 cells, which produce interleukin-17 (IL-17) and IL-23, are implicated in inflammatory responses and have been associated with pregnancy complications like recurrent spontaneous miscarriage.[4][5]

Studies have demonstrated that in vitro treatment of peripheral blood mononuclear cells (PBMCs) from women with recurrent spontaneous miscarriage with this compound leads to a significant reduction in the secretion of IFN-γ, TNF-α, IL-17A, and IL-23. This suppressive effect on Th1 and Th17 responses is a cornerstone of this compound's immunomodulatory action.

Upregulation of Anti-inflammatory Th2 Cytokines

Concurrently with the suppression of pro-inflammatory cytokines, this compound promotes the production of anti-inflammatory cytokines associated with Th2 cells. Th2 cells secrete cytokines such as interleukin-4 (IL-4), interleukin-6 (IL-6), and interleukin-10 (IL-10), which are crucial for humoral immunity and promoting immunological tolerance.

In experimental settings, this compound has been shown to significantly increase the production of IL-4 and IL-6 by stimulated lymphocytes. This upregulation of Th2 cytokines contributes to a shift in the Th1/Th2 balance towards a Th2-dominant profile, which is considered protective in pregnancy.

Influence on Regulatory T-cells (Tregs)

While direct quantitative data on this compound's effect on Treg frequency is still emerging, its role in modulating the Th17/Treg ratio is recognized. Tregs, characterized by the expression of the transcription factor Foxp3, are critical for maintaining immune tolerance and preventing excessive immune responses. An imbalance in the Th17/Treg ratio is associated with inflammatory conditions and pregnancy complications. By suppressing Th17 cells, this compound indirectly supports a more favorable Th17/Treg balance, contributing to an anti-inflammatory environment. Progesterone, a closely related hormone, has been shown to promote the differentiation of naive T cells into Foxp3+ Tregs, suggesting a similar mechanism may be at play for this compound.

Quantitative Data on Cytokine Modulation

The following tables summarize the quantitative effects of this compound on T-helper cell cytokine production as reported in various in vitro studies.

Table 1: Effect of this compound on Th1 and Th17 Cytokine Production

| Cytokine | Cell Type | Experimental Condition | This compound Concentration | % Change (Mean ± SD/SE) or P-value | Reference |

| IFN-γ | PBMCs from women with recurrent miscarriage | PHA stimulation | Not specified | P = 0.0001 (significant inhibition) | |

| TNF-α | PBMCs from women with recurrent miscarriage | PHA stimulation | Not specified | P = 0.005 (significant inhibition) | |

| IFN-α | PBMCs from women with recurrent miscarriage | PHA stimulation | Not specified | Significantly down-regulated | |

| TNF-γ | PBMCs from women with recurrent miscarriage | PHA stimulation | Not specified | Significantly down-regulated | |

| IL-17A | PBMCs from women with recurrent miscarriage | PHA stimulation | Not specified | Significantly down-regulated | |

| IL-23 | PBMCs from women with recurrent miscarriage | PHA stimulation | Not specified | Significantly down-regulated |

Table 2: Effect of this compound on Th2 Cytokine Production

| Cytokine | Cell Type | Experimental Condition | This compound Concentration | % Change (Mean ± SD/SE) or P-value | Reference |

| IL-4 | PBMCs from women with recurrent miscarriage | PHA stimulation | Not specified | P = 0.03 (significant increase) | |

| IL-6 | PBMCs from women with recurrent miscarriage | PHA stimulation | Not specified | P = 0.017 (significant increase) | |

| IL-6 | PBMCs from women with recurrent miscarriage | PHA stimulation | Not specified | Significantly up-regulated |

Signaling Pathways of this compound in T-helper Cells

This compound exerts its immunomodulatory effects through a complex network of signaling pathways, primarily involving the progesterone receptor and the downstream mediator, progesterone-induced blocking factor (PIBF).

Progesterone Receptor Signaling

This compound's actions are mediated through its binding to progesterone receptors (PRs) on T-lymphocytes. While the classical nuclear progesterone receptors (PR-A and PR-B) are known to regulate gene transcription, there is growing evidence for the involvement of membrane progesterone receptors (mPRs) in mediating the rapid, non-genomic effects of progesterone and its analogs. Binding of this compound to these receptors can trigger intracellular signaling cascades. The effects of this compound on cytokine production can be blocked by the progesterone receptor antagonist mifepristone (RU486), confirming the receptor-mediated nature of its action. Interestingly, some studies suggest that progesterone can also exert effects through the glucocorticoid receptor on T cells.

Progesterone-Induced Blocking Factor (PIBF) Signaling

A key downstream mediator of this compound's immunomodulatory effects is the Progesterone-Induced Blocking Factor (PIBF). This compound induces the production of PIBF by lymphocytes. PIBF, in turn, acts in an autocrine or paracrine manner to modulate T-helper cell responses. It has been shown that PIBF signals through a receptor complex that includes the IL-4 receptor alpha chain, leading to the activation of the Janus kinase/signal transducer and activator of transcription (Jak/STAT) pathway, specifically STAT6. This signaling cascade is known to promote the transcription of Th2-associated genes, including those for IL-4 and IL-10, thereby reinforcing the shift towards a Th2 phenotype.

Experimental Protocols

This section provides a detailed methodology for investigating the immunomodulatory effects of this compound on T-helper cells in vitro.

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

-

Blood Collection: Collect whole blood from subjects in sterile tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Dilution: Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS) at room temperature.

-

Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque) in a conical centrifuge tube. Centrifuge at 400-500 x g for 30-40 minutes at room temperature with the brake off.

-

Harvesting: After centrifugation, four layers will be visible. Carefully aspirate the "buffy coat," the layer containing the PBMCs, located between the plasma and the density gradient medium.

-

Washing: Transfer the harvested PBMCs to a new centrifuge tube and wash with PBS. Centrifuge at 300 x g for 10 minutes. Repeat the washing step two more times to remove any remaining platelets and density gradient medium.

-

Cell Counting and Viability: Resuspend the final cell pellet in complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin). Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

In Vitro Cell Culture and Stimulation

-

Cell Seeding: Seed the isolated PBMCs in a 96-well cell culture plate at a density of 1 x 10^6 cells/mL.

-

Treatment: Add this compound at various concentrations (e.g., 10^-5 to 10^-9 M) to the designated wells. Include a vehicle control (e.g., DMSO) for comparison.

-

Stimulation: Stimulate the T-cells within the PBMC population by adding a mitogen such as phytohemagglutinin (PHA) at a final concentration of 5-10 µg/mL. Include an unstimulated control.

-

Incubation: Incubate the culture plate at 37°C in a humidified atmosphere with 5% CO2 for 48-72 hours.

Cytokine Measurement by ELISA

-

Sample Collection: After incubation, centrifuge the culture plate and carefully collect the cell-free supernatants.

-

ELISA Procedure: Perform a sandwich enzyme-linked immunosorbent assay (ELISA) to quantify the concentrations of specific cytokines (e.g., IFN-γ, TNF-α, IL-4, IL-6, IL-10, IL-17A) in the supernatants, following the manufacturer's instructions for the specific ELISA kits used.

-

Data Analysis: Generate a standard curve using recombinant cytokine standards. Determine the cytokine concentrations in the samples by interpolating their absorbance values from the standard curve.

Conclusion

This compound demonstrates potent immunomodulatory properties by influencing the differentiation and function of T-helper cells. Its ability to suppress pro-inflammatory Th1 and Th17 responses while promoting anti-inflammatory Th2 responses underscores its therapeutic potential in conditions characterized by immune dysregulation, particularly in the context of pregnancy maintenance. The signaling pathways involving progesterone receptors and the downstream mediator PIBF provide a mechanistic framework for these effects. The experimental protocols outlined in this guide offer a robust methodology for further research into the intricate immunomodulatory actions of this compound. A deeper understanding of these mechanisms will be invaluable for the development of targeted immunomodulatory therapies.

References

- 1. Mechanisms and consequences of Jak-STAT signaling in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. JCI Insight - Regulatory T cells are paramount effectors in progesterone regulation of embryo implantation and fetal growth [insight.jci.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Dydrogesterone's Role in GnRH and Steroidogenesis Pathways

Abstract

This compound is a synthetic, orally active progestogen that is structurally and pharmacologically similar to endogenous progesterone. Its unique retro-progesterone structure grants it high selectivity for the progesterone receptor (PR), enhanced oral bioavailability, and a favorable safety profile devoid of androgenic, estrogenic, or glucocorticoid effects.[1][2] This guide provides a detailed examination of this compound's mechanisms of action within the Gonadotropin-Releasing Hormone (GnRH) and steroidogenesis pathways. We consolidate quantitative data from key studies, outline experimental methodologies, and present signaling pathways and workflows through detailed diagrams. This document serves as a technical resource for professionals engaged in reproductive health research and pharmaceutical development.

Core Mechanism of Action: Progesterone Receptor Selectivity

This compound exerts its effects by binding to and activating progesterone receptors (PRs), which are members of the nuclear receptor superfamily that function as ligand-activated transcription factors.[3] Unlike natural progesterone, which has a planar structure, this compound possesses a "bent" conformation due to its retro-steroid configuration. This unique three-dimensional structure is thought to be responsible for its high selectivity and potent agonistic activity at the PR, with minimal to no binding to other steroid receptors.[4] This selectivity ensures that its physiological effects are almost exclusively progestogenic, which is a significant advantage over other synthetic progestins that may exhibit off-target androgenic or glucocorticoid activities.[2]

Modulation of the Gonadotropin-Releasing Hormone (GnRH) Pathway

The hypothalamic-pituitary-gonadal (HPG) axis is the central regulatory system of reproduction. The hypothalamus secretes GnRH in a pulsatile manner, which stimulates the anterior pituitary to release the gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). Progesterone and progestins are critical modulators of this axis, primarily by altering the frequency of the GnRH pulse generator.

This compound, acting through progesterone receptors in the hypothalamus, inhibits the GnRH pulse generator. This action reduces the frequency of GnRH pulses, which in turn slows down LH pulse frequency and reduces plasma LH concentrations. This inhibitory effect is the basis for its clinical application in Assisted Reproductive Technology (ART) protocols to prevent a premature LH surge during controlled ovarian stimulation. By preventing an early LH peak, this compound allows for a more synchronized follicular development and prevents premature ovulation, thereby improving the outcomes of oocyte retrieval. Notably, at standard therapeutic doses for conditions like luteal phase support, this compound does not appear to inhibit ovulation.

Influence on the Steroidogenesis Pathway

Steroidogenesis is the metabolic process by which steroid hormones are generated from cholesterol. In the gonads, this process is regulated by LH and FSH. This compound has been shown to influence the transcription of key genes involved in this pathway.

A study in zebrafish (Danio rerio) demonstrated that exposure to this compound altered the transcription of crucial steroidogenic enzymes. Specifically, high concentrations led to a significant increase in the transcription of ovarian aromatase (cyp19a1a), the enzyme responsible for converting androgens to estrogens. In the testes, transcription of 17β-hydroxysteroid dehydrogenase 2 (hsd17b2) was enhanced. These findings suggest that this compound can directly modulate the local production of steroid hormones within the gonads, potentially impacting gamete development and maturation. While these effects are documented in an aquatic model, they highlight a potential mechanism that warrants further investigation in mammals.

Quantitative Data Summary

The effects of this compound on gene expression and hormone levels have been quantified in various studies. The following tables summarize key findings.

Table 1: Effect of this compound on GnRH and Steroidogenesis Pathway Gene Transcription in Zebrafish (Data sourced from Shi et al., 2019)

| Gene | Tissue | This compound Conc. (ng L⁻¹) | Fold Change vs. Control |

| gnrh2 | Brain (Female) | 2490 | ~2.0 (Significant Increase) |

| gnrhr2 | Brain (Female) | 2490 | ~2.5 (Significant Increase) |

| cyp19a1a | Ovary | 2490 | 2.3 |

| hsd17b2 | Testis | 305 | ~2.0 |

| hsd17b2 | Testis | 2490 | 2.4 |

Table 2: Clinical Outcomes in Controlled Ovarian Hyperstimulation Cycles (Data sourced from Yilmaz et al., 2020)

| Parameter | This compound Group (n=52) | GnRH Antagonist Group (n=53) | p-value |

| Premature LH Surge (%) | 13.5 | 9.4 | 0.517 |

| Premature Ovulation (%) | 11.5 | 0 | 0.013 |

| Trigger Day Estradiol (pg/mL) | 1021 (Median) | 1344 (Median) | <0.001 |

| Trigger Day Progesterone (ng/mL) | 1.1 (Median) | 0.8 (Median) | <0.001 |

| Maximum LH (mIU/mL) | 8.8 (Median) | 4.8 (Median) | <0.001 |

| Total MII Oocytes Collected | 5 (Median) | 5 (Median) | 0.841 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols from the cited literature.

Protocol 1: Gene Expression Analysis in Zebrafish (Adapted from Shi et al., 2019)

This protocol outlines the key steps for assessing the impact of this compound on gene transcription in an aquatic model.

-

Animal Exposure: Adult zebrafish (Danio rerio) are exposed to varying nominal concentrations of this compound (e.g., 32.0, 305, and 2490 ng L⁻¹) in a flow-through system for a defined period, such as 14 days. A control group is maintained in water with the solvent carrier only.

-

Tissue Dissection: Following exposure, fish are euthanized in tricaine methanesulfonate (MS-222). Brains, ovaries, and testes are immediately dissected, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from homogenized tissues using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions. RNA quality and quantity are assessed via spectrophotometry (e.g., NanoDrop) and gel electrophoresis. First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

Quantitative Real-Time PCR (qPCR): qPCR is performed using a thermal cycler with a SYBR Green-based detection method. Gene-specific primers for target genes (e.g., gnrh2, cyp19a1a) and a reference gene (e.g., β-actin) are designed and validated. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method, normalizing the data to the expression of the reference gene and relative to the control group. Statistical significance is determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test.

Protocol 2: Clinical Trial for LH Surge Suppression in ART (Adapted from Yilmaz et al., 2020)

This protocol describes a clinical approach to compare this compound with a GnRH antagonist for preventing a premature LH surge.

-

Patient Selection & Randomization: Patients undergoing controlled ovarian hyperstimulation for IVF/ICSI are recruited. Inclusion criteria may include age (e.g., 23-41 years) and specific infertility diagnoses. Patients are randomized into two arms: a this compound group and a GnRH antagonist group.

-

Ovarian Stimulation: All patients begin ovarian stimulation on day 2 or 3 of the menstrual cycle using gonadotropins (e.g., recombinant FSH or hMG) at a specified daily dose (e.g., 150-225 IU).

-

Intervention Administration:

-

This compound Group: Oral this compound (e.g., 40 mg/day) is initiated when the leading follicle reaches a mean diameter of ≥12 mm or serum estradiol exceeds 300 pg/mL.

-

GnRH Antagonist Group: A standard flexible protocol is used, with a GnRH antagonist (e.g., cetrorelix 0.25 mg/day) initiated when the leading follicle reaches ≥12-14 mm.

-

-

Monitoring: Follicular growth is monitored via transvaginal ultrasound every 2-3 days. Serum levels of LH, estradiol, and progesterone are measured on the day of trigger.

-

Final Oocyte Maturation & Retrieval: When at least three follicles reach a mean diameter of ≥17-18 mm, a trigger for final oocyte maturation (e.g., hCG or GnRH agonist) is administered. Oocyte retrieval is performed 34-36 hours later.

-

Primary Outcome Measurement: The primary outcome is the incidence of a premature LH surge, defined by specific criteria (e.g., LH > 10 mIU/mL and serum progesterone > 1 ng/mL) before the trigger day. Secondary outcomes include number of oocytes retrieved, fertilization rates, and incidence of premature ovulation.

Conclusion and Future Directions

This compound demonstrates a multifaceted role in regulating the female reproductive axis. Its primary mechanism involves selective activation of progesterone receptors, leading to potent modulation of the GnRH pulse generator in the hypothalamus. This action is effectively harnessed in clinical settings to prevent premature LH surges in ART cycles. Furthermore, preclinical evidence indicates a direct influence on the steroidogenesis pathway within the gonads by altering the expression of key enzymes.

For drug development professionals, the high selectivity and oral bioavailability of this compound make it a valuable progestogen with a favorable risk-benefit profile. Future research should aim to further elucidate the downstream molecular targets of this compound within steroidogenic cells and clarify its long-term effects on gonadal function. Translating the findings from animal models to human physiology, particularly regarding the direct modulation of steroidogenesis, will be a critical step in fully understanding its therapeutic potential.

References

A Structural and Functional Dissection: Dydrogesterone vs. Natural Progesterone

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive structural and functional comparison of dydrogesterone and natural progesterone. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the key differences and similarities between these two crucial progestogenic compounds. By presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex pathways, this guide aims to be an essential resource for those involved in the study and application of these hormones.

Physicochemical Properties: A Tale of Two Isomers

This compound is a retro-progesterone, a stereoisomer of natural progesterone, meaning it has the same molecular formula and weight but a different three-dimensional arrangement of atoms. This subtle yet significant structural alteration confers distinct physicochemical properties that influence its absorption, metabolism, and ultimately, its clinical profile.

| Property | This compound | Natural Progesterone | Reference |

| Chemical Formula | C21H28O2 | C21H30O2 | [1][2] |

| Molecular Weight | 312.45 g/mol | 314.47 g/mol | [1][2] |

| Melting Point | 144 °C | 126 °C | [3] |

| Solubility in Water | Practically insoluble | Practically insoluble | |

| Solubility in Other Solvents | Soluble in acetone, sparingly soluble in ethanol | - |

Molecular Structures: A Retro-Isomer's Unique Conformation

The defining structural difference between this compound and natural progesterone lies in the stereochemistry of the C9 and C10 positions on the steroid backbone. In this compound, the hydrogen atom at C9 is in the β-position and the methyl group at C10 is in the α-position, a "retro" configuration. This contrasts with natural progesterone's 9α,10β-conformation. This retro-isomerism results in a bent molecular shape for this compound, which significantly impacts its interaction with the progesterone receptor.

Receptor Binding Affinity and Specificity: A Targeted Interaction

The unique three-dimensional structure of this compound allows for a high affinity and specificity for the progesterone receptor (PR). Unlike natural progesterone, which can interact with other steroid receptors, this compound exhibits a more focused progestogenic effect with minimal to no affinity for androgen, estrogen, glucocorticoid, or mineralocorticoid receptors. This high selectivity is a key factor in its favorable side-effect profile.

Experimental Protocol: Competitive Radioligand Binding Assay

A common method to determine receptor binding affinity is the competitive radioligand binding assay. The general protocol is as follows:

-

Preparation of Receptor Source: A tissue or cell line expressing the target receptor (e.g., progesterone receptor) is homogenized and centrifuged to isolate a membrane fraction or a cytosolic extract containing the receptor.

-

Incubation: A constant concentration of a radiolabeled ligand (e.g., [3H]-progesterone) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor drug (this compound or natural progesterone).

-

Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand. This can be achieved by methods such as filtration, centrifugation, or size-exclusion chromatography.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.

Metabolic Pathways: A Stable Metabolite

The metabolism of this compound also differs significantly from that of natural progesterone. This compound is rapidly metabolized to its main active metabolite, 20α-dihydrothis compound (DHD). This metabolite retains a high affinity for the progesterone receptor and contributes significantly to the overall progestogenic effect. A key feature of this compound's metabolism is the retention of the 4,6-diene-3-one configuration, which prevents its conversion to estrogenic or androgenic compounds. In contrast, natural progesterone is metabolized to a variety of compounds, including pregnanediol, which is excreted in the urine.

Experimental Protocol: In Vitro Metabolism Studies

To elucidate the metabolic pathways, in vitro studies using human liver microsomes or hepatocytes are often employed.

-

Incubation: this compound or natural progesterone is incubated with human liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH for cytochrome P450 enzymes).

-

Sample Extraction: At various time points, the reaction is stopped, and the samples are extracted to separate the parent drug and its metabolites.

-

Metabolite Identification: The extracted samples are analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolites formed.

-

Enzyme Identification: To identify the specific enzymes involved, recombinant human enzymes (e.g., specific CYP450 isoforms) can be used in separate incubation experiments.

Pharmacokinetics and Pharmacodynamics: Enhanced Bioavailability and a Predictable Profile

The structural and metabolic differences between this compound and natural progesterone translate into distinct pharmacokinetic and pharmacodynamic profiles. This compound is rapidly absorbed after oral administration and has a higher bioavailability (28%) compared to oral micronized natural progesterone. The terminal elimination half-life of this compound is 5-7 hours, while that of its active metabolite, DHD, is 14-17 hours. This predictable pharmacokinetic profile contributes to its reliable clinical efficacy. In contrast, the oral bioavailability of natural progesterone is low and variable due to extensive first-pass metabolism in the liver.

| Parameter | This compound | Natural Progesterone (Oral Micronized) | Reference |

| Bioavailability | 28% | Low and variable | |

| Time to Peak Plasma Concentration (Tmax) | 0.5-2.5 hours | Variable | |

| Elimination Half-life (Parent) | 5-7 hours | Short | |

| Elimination Half-life (Active Metabolite) | 14-17 hours (DHD) | - | |

| Protein Binding | >90% | ~90% (bound to albumin) |

Conclusion

The retro-isomer structure of this compound confers a unique and advantageous pharmacological profile compared to natural progesterone. Its high oral bioavailability, selective binding to the progesterone receptor, and stable, active metabolite contribute to its predictable and effective clinical performance. This in-depth comparison highlights the importance of stereochemistry in drug design and provides a solid foundation for further research and development in the field of progestogen therapy. The distinct properties of this compound make it a valuable therapeutic option in various gynecological conditions requiring progestogen supplementation.

References

Dydrogesterone's Influence on Uterine Immune Cell Populations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the immunomodulatory effects of dydrogesterone, a synthetic progestogen, on the diverse immune cell populations within the uterus. Understanding these interactions is critical for developing therapies for conditions such as recurrent pregnancy loss, where a balanced immune environment is paramount for successful implantation and pregnancy maintenance.

Core Mechanism of Action: Orchestrating Immune Tolerance

This compound, structurally similar to endogenous progesterone, exerts its effects primarily by binding to progesterone receptors (PR)[1][2]. This interaction triggers a cascade of signaling events that modulate the local uterine immune landscape, shifting it from a pro-inflammatory (Th1-dominant) state to an anti-inflammatory, pro-gestational (Th2-dominant) state conducive to embryo implantation and survival[3][4][5]. A key mediator in this process is the Progesterone-Induced Blocking Factor (PIBF), which is upregulated by this compound. PIBF plays a crucial role in suppressing cytotoxic immune responses and promoting the secretion of Th2-type cytokines.

The primary metabolite of this compound, dihydrothis compound (DHD), retains these immunomodulatory properties, ensuring a sustained effect. The entire signaling cascade is PR-dependent, as the effects of both this compound and DHD can be reversed by the progesterone receptor antagonist mifepristone (RU486).

Effects on Uterine T-Cell Populations

This compound significantly influences the balance of T helper (Th) cells, which are critical in orchestrating the maternal immune response.

-

Th1/Th2 Cytokine Shift: The most well-documented effect of this compound is the induction of a shift from a Th1-dominant cytokine profile (characterized by IFN-γ and TNF-α) to a Th2-dominant profile (characterized by IL-4, IL-6, and IL-10). This shift is fundamental to preventing the rejection of the semi-allogeneic fetus.

-

Regulatory T cells (Tregs): Progesterone signaling is essential for the proliferation and functional competence of Treg cells at the implantation site. Tregs are crucial for suppressing excessive inflammatory responses and maintaining tolerance. By promoting a progesterone-receptive environment, this compound likely supports the expansion and function of these vital regulatory cells.

-

Th17 Cells: this compound has been shown to inhibit the production of IL-17, a potent pro-inflammatory cytokine associated with embryonic loss. Elevated Th17/Treg ratios have been linked to recurrent spontaneous miscarriage, highlighting the importance of this compound's suppressive effect on Th17 cells.

Table 1: Summary of this compound's Effect on Uterine T-Cell Mediators

| Cell/Cytokine | Primary Function in Uterus | Effect of this compound | Reference |

| Th1 Cytokines | |||

| IFN-γ | Pro-inflammatory, cytotoxic | Significantly Decreased | |

| TNF-α | Pro-inflammatory | Significantly Decreased | |

| Th2 Cytokines | |||

| IL-4 | Anti-inflammatory, promotes tolerance | Significantly Increased | |

| IL-6 | Anti-inflammatory in this context | Significantly Increased | |

| IL-10 | Potent anti-inflammatory, immunosuppressive | Increased | |

| T-Cell Subsets | |||

| Th17 (IL-17) | Pro-inflammatory | Inhibited | |

| Treg Cells | Immune suppression, tolerance | Supported (via P4 signaling) |

Effects on Uterine Natural Killer (uNK) Cells

Uterine NK (uNK) cells are the most abundant leukocyte population in the decidua during early pregnancy and are distinct from peripheral blood NK cells. They play a critical role in uterine vascular remodeling and trophoblast invasion.

This compound, along with progesterone, is thought to inhibit the cytotoxic activity of uNK cells at the feto-maternal interface. This is mediated, in part, by the action of PIBF, which can regulate the harmful activity of NK cells. By dampening their cytolytic function, this compound ensures that these cells perform their constructive roles in pregnancy without causing harm to the developing embryo.

Effects on Macrophages

Macrophages are key players in uterine tissue remodeling and the regulation of local immune responses. Progesterone and estrogen are known to promote an increase in the number of uterine macrophages and influence their distribution, concentrating them in the subepithelial stroma to prepare for implantation. This compound, by mimicking the action of progesterone, supports the function of these M2-like "alternatively activated" macrophages. These cells contribute to tissue repair, angiogenesis, and the production of anti-inflammatory cytokines, further fostering a receptive endometrial environment.

Experimental Protocols

The findings summarized in this guide are based on several key experimental methodologies. Below are detailed protocols for the primary techniques used to assess the immunomodulatory effects of this compound.

5.1. In Vitro Lymphocyte Culture and Cytokine Analysis

This protocol is used to determine the direct effect of this compound on cytokine production by peripheral blood mononuclear cells (PBMCs).

-

Objective: To measure the change in Th1/Th2 cytokine levels in cultured lymphocytes following exposure to this compound.

-

Methodology:

-

PBMC Isolation: Isolate PBMCs from heparinized venous blood of study subjects (e.g., women with a history of recurrent miscarriage) using density gradient sedimentation (e.g., Ficoll-Paque).

-

Cell Culture: Culture the isolated PBMCs in a suitable medium (e.g., RPMI-1640 supplemented with fetal calf serum and antibiotics).

-

Stimulation: Stimulate the cells with a mitogen, such as phytohaemagglutinin (PHA), to induce lymphocyte activation and cytokine production.

-

Treatment: Add this compound (and/or its metabolite DHD) at various physiological concentrations to the cultures. Include control groups (no treatment) and progesterone-treated groups for comparison. To confirm PR-mediation, include a group with this compound plus a PR antagonist like mifepristone (RU486).

-

Incubation: Incubate the cultures for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 atmosphere.

-

Supernatant Collection: Centrifuge the culture plates and collect the supernatants.

-

Cytokine Quantification: Measure the concentrations of cytokines (IFN-γ, TNF-α, IL-4, IL-6, IL-10) in the supernatants using a quantitative enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.

-

PIBF Measurement: The levels of PIBF in the supernatant can also be measured via a specific ELISA.

-

5.2. Immunohistochemistry (IHC) for Uterine Immune Cell Populations

This protocol is used to identify and quantify immune cells within uterine tissue sections.

-

Objective: To determine the in-situ changes in the number and distribution of immune cells (e.g., uNK cells, macrophages) in the endometrium after this compound treatment.

-

Methodology:

-

Tissue Collection: Obtain endometrial biopsies from subjects or uterine tissue from animal models.

-

Fixation and Embedding: Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin wax.

-

Sectioning: Cut thin sections (e.g., 4-5 µm) and mount them on charged glass slides.

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0) to unmask the target antigens.

-

Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific binding sites with a protein block (e.g., normal goat serum).

-

Primary Antibody Incubation: Incubate the sections overnight at 4°C with a primary antibody specific for an immune cell marker (e.g., anti-CD56 for uNK cells, anti-CD68 for macrophages).

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the antigen-antibody complex using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.

-

Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections, clear in xylene, and coverslip with a permanent mounting medium.

-

Microscopy and Analysis: Examine the slides under a light microscope. Quantify the number of positive cells per unit area in multiple high-power fields for statistical analysis.

-

Conclusion for Drug Development

The immunomodulatory properties of this compound present a compelling case for its use in clinical settings where immune dysregulation contributes to reproductive failure. Its ability to promote a Th2-dominant cytokine environment, suppress inflammatory Th1 and Th17 responses, and regulate uNK cell activity provides a multi-faceted mechanism for creating a uterine environment that is receptive to implantation and supportive of ongoing pregnancy. For drug development professionals, this compound serves as a benchmark for a highly selective, orally bioavailable progestogen with a favorable safety profile and potent immunomodulatory effects targeted at the maternal-fetal interface. Future research could focus on further elucidating the downstream targets of the PR-PIBF pathway and exploring combination therapies to enhance uterine immune tolerance in challenging patient populations.

References